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molecular formula C10H9N5 B8622400 5-amino-2-(1H-benzimidazol-2-yl)pyrazole

5-amino-2-(1H-benzimidazol-2-yl)pyrazole

Cat. No. B8622400
M. Wt: 199.21 g/mol
InChI Key: AJLTYLPCWJOEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951957B2

Procedure details

A mixture of ethyl formate (5 ml, 62 mmol), acetonitrile (1 g, 25 mmol) and ethanol (0.5 ml) is added dropwise to a suspension of sodium hydride (0.96 g, 40 mmol) in ether at room temperature. After stirring for 16 hours the volatiles are removed under reduced pressure. The residue is diluted with water and the pH is adjusted by addition of AcOH to 7. After addition of 2-hydrazino1-H-benzimidazole (6.6 g, 45 mmol) the mixture is allowed to stand for 5 hours. The pH is adjusted with sodium hydroxide, and the mixture extracted with chloroform. The crude title product is used without further purification. 1H-NMR (400 MHz, d6-DMSO): 12.7 (s, 1H); 7.57 (s, 1H); 7.49 (m, 2H); 7.40 (m, 2H); 7.19 (s, 2H); 6.9 (s, 2H); 5.44 (d, 1H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](OCC)=O.[C:6](#[N:8])[CH3:7].[H-].[Na+].[NH:11]([C:13]1[NH:17][C:16]2[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=2[N:14]=1)[NH2:12].[OH-].[Na+]>CCOCC.C(O)C>[NH2:8][C:6]1[CH:7]=[CH:1][N:11]([C:13]2[NH:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[N:17]=2)[N:12]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.96 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
6.6 g
Type
reactant
Smiles
N(N)C1=NC2=C(N1)C=CC=C2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 hours the volatiles
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is diluted with water
ADDITION
Type
ADDITION
Details
the pH is adjusted by addition of AcOH to 7
WAIT
Type
WAIT
Details
to stand for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The crude title product is used without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NC=1C=CN(N1)C1=NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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